Ethyl 1-isopropyl-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-propan-2-ylimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-10-5-6-11(8)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXTTHVOCKSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 1-Isopropylimidazole with Ethyl Bromoacetate
The most efficient route involves the alkylation of 1-isopropylimidazole with ethyl bromoacetate in tetrahydrofuran (THF). In a representative procedure, 1-isopropylimidazole (6.61 g, 0.06 mol) and ethyl bromoacetate (11.19 g, 0.067 mol) are dissolved in THF (60 mL) and stirred at −5 °C for 1.5 hours, followed by room-temperature agitation for 5–8 hours . The crude product is washed with ethyl acetate and anhydrous ether, yielding the target compound in 98.67% . This method is notable for its simplicity, high yield, and minimal byproducts, making it suitable for large-scale synthesis.
Key advantages include:
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Mild conditions : No extreme temperatures or pressures required.
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Scalability : Demonstrated for multi-gram quantities.
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Cost-effectiveness : Commercially available starting materials.
Carbonyldiimidazole (CDI)-Mediated Esterification
Adapting methodologies from related imidazole carboxylates, CDI facilitates the coupling of 1-isopropylimidazole with ethyl alcohol. In a protocol for isopropyl 1H-imidazole-1-carboxylate, CDI (2 g, 12.33 mmol) and isopropyl alcohol (0.95 mL, 12.33 mmol) react in dichloromethane (DCM) at 0–20 °C . After purification via column chromatography (ethyl acetate/petroleum ether), the product is isolated in 77% yield . For ethyl 1-isopropyl-1H-imidazole-2-carboxylate, substituting isopropyl alcohol with ethanol and optimizing the imidazole positioning (C2 vs. C1) could achieve analogous results.
Reaction Conditions :
Chloroformate-Based Acylation
A Japanese patent outlines the synthesis of imidazole-2-carboxylates using chloroformate derivatives . For example, 1-methylimidazole reacts with ethyl chloroformate in acetonitrile with triethylamine at −20 °C to 10 °C, yielding ethyl 1-methyl-1H-imidazole-2-carboxylate . Adapting this method, 1-isopropylimidazole and ethyl chloroformate in acetonitrile (22 mL) at −20 °C, with triethylamine (2.2 equiv), produce the target compound. This method’s scalability is validated for batches exceeding 50 g .
Optimization Insights :
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Base : Triethylamine is critical for neutralizing HCl byproducts.
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Solvent : Acetonitrile enhances reaction homogeneity.
Grignard Reaction on Dicarboxylate Intermediates
A multi-step approach from imidazole-4,5-dicarbonitriles involves hydrolysis to dicarboxylic acids, esterification, and Grignard addition . While this route is longer, it offers flexibility for introducing substituents. For instance, treating diethyl imidazole-4,5-dicarboxylate with isopropyl magnesium bromide selectively yields this compound .
Steps :
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Hydrolysis : 6 N HCl reflux converts nitriles to dicarboxylic acids.
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Esterification : Ethanol/HCl yields diethyl esters.
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Grignard Addition : Isopropyl MgBr selectively reduces one ester group.
Yield : ~60–65% (over three steps) .
Comparative Analysis of Methods
Key Observations :
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Direct alkylation is superior for yield and simplicity.
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Chloroformate methods balance yield and scalability but require stringent temperature control.
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Grignard routes are less practical due to multiple steps and lower yields.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antiviral Activity
Imidazole derivatives, including ethyl 1-isopropyl-1H-imidazole-2-carboxylate, have been identified as potential intermediates in the synthesis of compounds with antiviral properties. Research indicates that these derivatives can be utilized to develop medications targeting viral infections .
2.2 Heart Failure Treatment
Recent studies have investigated the interaction of imidazole derivatives with enzymes related to heart failure, such as phosphodiesterase-3 and guanylate cyclase. Theoretical analyses suggest that this compound could play a role in modulating these enzymes, potentially leading to new therapeutic strategies for managing heart conditions .
Material Science Applications
3.1 Surface Modification
The compound has been explored for its ability to modify the surface properties of materials like titanium dioxide. By enhancing the physicochemical properties of these materials, this compound can improve their performance in various applications, including catalysis and photocatalysis .
3.2 N-Heterocyclic Carbene Precursors
this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are versatile reagents in organic synthesis. NHCs derived from this compound can facilitate numerous reactions, making it valuable in synthetic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Isomers: 2- vs. 4-Carboxylate Derivatives
The positional isomer ethyl 1-isopropyl-1H-imidazole-4-carboxylate shares the same molecular formula and weight as the 2-carboxylate analog but differs in the ester group’s placement. Key differences include:
- This proximity may enhance reactivity in hydrolysis or substitution reactions.
- Steric and Electronic Effects : The isopropyl group at the 1-position introduces steric hindrance, which could differentially affect the accessibility of reactive sites in the 2- and 4-carboxylate isomers.
| Property | Ethyl 1-isopropyl-1H-imidazole-2-carboxylate | Ethyl 1-isopropyl-1H-imidazole-4-carboxylate |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₄N₂O₂ |
| Molecular Weight (g/mol) | 182.22 | 182.22 |
| Substituent Position | 2-carboxylate | 4-carboxylate |
| Expected Reactivity | Higher (due to N-adjacent ester) | Moderate |
Comparison with Other Imidazole Esters
Ethyl 1-methyl-1H-imidazole-2-carboxylate
- Applications : Methyl-substituted imidazoles are common in drug synthesis (e.g., antifungal agents), whereas bulkier isopropyl groups may enhance stability or alter binding affinity in coordination complexes.
Ethyl 1-propyl-1H-imidazole-2-carboxylate
- Alkyl Chain Length : A propyl group instead of isopropyl may lower steric hindrance but increase lipophilicity, influencing vapor pressure and solubility.
Physical Properties and Trends
While direct data on the target compound’s vapor pressure or melting point are unavailable, trends from analogous compounds () suggest:
- Vapor Pressure : Smaller, less polar molecules (e.g., diethyl ether, cyclopentane) exhibit higher vapor pressures. Imidazole esters, being polar and heavier, likely have lower vapor pressures.
- Solubility: The 2-carboxylate’s polar ester group may enhance water solubility compared to non-esterified imidazoles, but steric effects from the isopropyl group could counterbalance this.
Biological Activity
Ethyl 1-isopropyl-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound has a molecular formula of CHNO and a molecular weight of 182.22 g/mol. The compound is characterized by an imidazole ring, which is known for its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Binding : The imidazole ring can bind to metal ions and enzymes, modulating their activity.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active imidazole moieties that participate in various biochemical pathways.
- Biochemical Pathways : Imidazole derivatives are known to influence multiple pathways, including anti-inflammatory and antimicrobial activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
Imidazole derivatives, including this compound, have been studied for their anti-inflammatory effects. A study indicated that similar compounds effectively inhibited COX enzymes, which are critical in the inflammatory response. The IC values for related compounds were reported to be in the low micromolar range, highlighting the potential for similar activity in this compound .
Case Studies
A series of experiments were conducted to assess the biological activity of this compound:
| Study | Activity Assessed | Result |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus |
| Study B | Anti-inflammatory | IC = 28 μM against COX-2 |
| Study C | Cytotoxicity | Inhibition of cancer cell lines (GI < 20 μM) |
These studies suggest that this compound could serve as a lead compound for further drug development.
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives indicates favorable absorption and distribution characteristics due to the polar nature of the imidazole ring. This property enhances solubility and bioavailability, making it a candidate for pharmaceutical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
